molecular formula C11H11F3O3 B598842 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one CAS No. 1204737-93-8

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one

Cat. No.: B598842
CAS No.: 1204737-93-8
M. Wt: 248.201
InChI Key: NYFNJYJWOHQAMU-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a high-value chemical intermediate extensively used in medicinal chemistry and pharmaceutical research. Its primary research application is as a key precursor in the synthesis of potent TRPM8 antagonists , which are investigated for potential therapeutic roles in conditions such as chronic cough and neuropathic pain. The compound's distinct molecular architecture, featuring a 2,4-dihydroxy-3-(trifluoromethyl)phenyl moiety, serves as a critical pharmacophore that contributes to the binding affinity and selectivity of the resulting drug candidates. The inclusion of the trifluoromethyl group is a strategic design element that enhances metabolic stability and membrane permeability. As a versatile building block, this ketone is essential for researchers developing novel bioactive molecules in early-stage drug discovery programs. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFNJYJWOHQAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696735
Record name 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204737-93-8
Record name 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Trifluoromethylphenyl Grignard Complex

The synthesis begins with preparing a meta-dominated isomeric mixture of halo benzotrifluoride (96% meta, 3% para, 1% ortho). Reacting this mixture with magnesium metal in an organic solvent (e.g., THF) in the presence of iodine or ethylene dibromide catalysts generates a Grignard complex. This step ensures regioselectivity toward the meta-trifluoromethylphenyl moiety, critical for downstream reactions.

Ketene Coupling for Propanone Formation

The Grignard complex is reacted with ketene in a hydrocarbon solvent (toluene or xylene) using a transition metal ligand–acid catalyst system. Iron(III) acetylacetonate [Fe(AcAc)₃] paired with acetic acid facilitates acyl transfer, yielding 3-trifluoromethyl acetophenone. Optimal molar ratios of Grignard reagent to ketene (1:0.95–1.25) prevent overacylation and maximize yield.

Oxidative Functionalization Strategies for Propanone Synthesis

Chlorination and Alkaline Hydrolysis

Chlorination of isobutyrophenone with chlorine gas in methanol at 50°C introduces α-chloro intermediates. Subsequent hydrolysis with 20% sodium hydroxide and benzyl tributylammonium bromide (TBAB) at 40°C cleaves chlorides to hydroxyl groups. Adapting this to the trifluoromethylphenyl system could enable dihydroxylation at positions 2 and 4.

Hydroxylation and Purification Techniques

Directed Ortho-Hydroxylation

Treating 3-trifluoromethyl acetophenone with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in aliphatic alcohols introduces an oxime group. Alkaline hydrolysis of the oxime with NaOH (1–1.3 equivalents) at 40–45°C generates the ketone while facilitating para-hydroxylation. Adjusting reaction stoichiometry and temperature may promote dihydroxylation.

Crystallization-Based Purification

Crude product is purified via crystallization in cyclic hydrocarbons (cyclopentane or cyclohexane), achieving 80–85% yield and >99% purity. This method avoids energy-intensive distillation, reducing costs for thermally sensitive trifluoromethyl compounds.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst System Yield Purity
Grignard-Ketene CouplingGrignard formation, acyl transferFe(AcAc)₃ + acetic acid80–85%>99%
Isobutylbenzene OxidationO₂ oxidation, chlorination, hydrolysisCobalt acetate + TBAB99%99.3%

The Grignard route offers superior regiocontrol for trifluoromethyl placement but requires stringent solvent and catalyst conditions. In contrast, the oxidative method is scalable and solvent-efficient but lacks direct evidence for dihydroxylation.

Environmental and Economic Considerations

Solvent and Effluent Management

The Grignard process generates dichloromethane waste during extraction, necessitating solvent recovery systems. Conversely, the oxidative approach minimizes effluent via solvent-free reactions and aqueous workups.

Catalyst Recycling

Transition metal ligands like Fe(AcAc)₃ are non-recoverable in the Grignard method, increasing costs. Cobalt catalysts in oxidation reactions are more amenable to recycling, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted chalcones depending on the electrophile used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one. The compound was screened for activity against Mycobacterium tuberculosis (Mtb) and exhibited promising results. In a phenotypic whole-cell screening approach, derivatives of this compound were identified as potential candidates for further development in tuberculosis treatment due to their favorable pharmacokinetic profiles and low cytotoxicity levels .

2. Antidiabetic Potential

The compound has shown potential as an antidiabetic agent. In vitro studies demonstrated that it effectively inhibited several key enzymes involved in carbohydrate metabolism, suggesting its utility in managing diabetes . The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group could enhance its inhibitory effects.

3. Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored for the development of new pharmaceutical agents. For instance, a study highlighted the transformation of this compound into various sulfone and sulfoxide derivatives, which maintained or improved biological activity while enhancing solubility .

Material Science Applications

1. Catalysis

The compound has been utilized as a precursor in the synthesis of dinuclear ruthenium(II)-NNN pincer complexes for catalytic applications. These complexes demonstrated effective catalytic properties in transfer hydrogenation reactions, showcasing the versatility of this compound in facilitating chemical transformations .

2. Polymer Chemistry

In polymer science, this compound's unique structural features allow it to act as a building block for creating functional polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

Case Study 1: Antimycobacterial Efficacy

A study conducted on mice infected with Mtb evaluated the efficacy of a derivative synthesized from this compound. The results showed that the derivative maintained effective concentrations above the minimum inhibitory concentration (MIC) for over 24 hours post-administration, indicating its potential as a therapeutic agent against tuberculosis .

Case Study 2: Enzyme Inhibition in Diabetes Management

In vitro assays were performed to assess the inhibitory effects of various derivatives on key enzymes such as alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV). The results indicated that certain modifications to the original compound significantly improved inhibition rates, suggesting a pathway for developing new antidiabetic drugs based on this scaffold .

Mechanism of Action

The biological activity of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with cellular signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

(a) 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methylpropan-1-one (Compound 19)

  • Structural Differences : Replaces the 3-CF₃ group with a 6-methoxy (-OCH₃) group.
  • Functional Impact: Methoxy is electron-donating, contrasting with the electron-withdrawing CF₃.
  • Biological Activity : Inhibits viral cytotoxic effects at 5 μg/disk, suggesting substituent position (3 vs. 6) and type (CF₃ vs. OCH₃) critically modulate antiviral efficacy .

(b) 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

  • Structural Differences : Lacks the 2-OH and 3-CF₃ groups.
  • Functional Impact : Reduced hydrogen-bonding capacity and polarity, likely lowering solubility in aqueous systems.
  • Applications: Used as a photoinitiator in polymer chemistry, indicating simpler hydroxyacetophenones are preferred in industrial settings .

(c) 2'-(Trifluoromethyl)acetophenone (1-[2-(Trifluoromethyl)phenyl]ethanone)

  • Structural Differences: Retains the CF₃ group but lacks hydroxyl substituents and the branched methylpropanone chain.
  • CF₃ enhances thermal stability and electrophilicity, making it useful in agrochemicals and materials science .

Key Observations:

Hydroxyl Groups: The dihydroxy substitution in the target compound and Compound 19 enhances hydrogen-bonding capacity, which correlates with antiviral activity but may reduce metabolic stability compared to non-hydroxylated analogues like 2'-(trifluoromethyl)acetophenone.

Trifluoromethyl vs. Methoxy : CF₃ increases electrophilicity and resistance to oxidation, whereas OCH₃ improves solubility. Compound 19's antiviral potency at a low concentration (5 μg/disk) suggests methoxy may synergize with dihydroxy groups for target binding .

Branched vs.

Biological Activity

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, commonly referred to by its CAS number 1204737-93-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological implications based on diverse research findings.

Basic Information

  • Chemical Formula : C₁₁H₁₁F₃O₃
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 1204737-93-8

Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MCF-75.85
A5494.53
HCT1166.48
HepG28.25

The compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, the compound has been assessed for antibacterial activity. It was tested against various bacterial strains using the agar disc-diffusion method.

Table 2: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Concentration (mM)Reference
Staphylococcus aureus151
Escherichia coli121
Proteus mirabilis141

These results suggest that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the generation of ROS could contribute to its cytotoxic effects.
  • Inhibition of Key Enzymes : The inhibition of enzymes involved in cell proliferation and survival pathways is also a proposed mechanism.

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 5.85 µM. Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Study on Antibacterial Properties

Another study focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12 to 15 mm at a concentration of 1 mM. This positions it as a promising candidate for developing new antibiotics .

Q & A

Q. How can the synthesis of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one be optimized for higher yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent Selection : Ethanol or methanol is often used to dissolve polar intermediates, while dichloromethane aids in non-polar purification steps .
  • Base and Catalyst : Aqueous NaOH (10–20% w/v) at room temperature minimizes side reactions, as seen in analogous chalcone syntheses .
  • Temperature Control : Maintaining 25–40°C prevents decomposition of heat-sensitive intermediates like trifluoromethyl groups .
  • Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate) improves purity. Monitor via TLC (Rf ~0.3–0.5) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C-APT NMR identify hydroxyl protons (δ 9–12 ppm) and trifluoromethyl carbons (δ 110–125 ppm, split due to ¹⁹F coupling) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺ and fragments like [CF₃]+ (m/z 69) .
  • Elemental Analysis : Acceptable tolerance ≤0.4% for C, H, F .

Q. What is the role of the trifluoromethyl and dihydroxy groups in modulating the compound’s reactivity?

Methodological Answer:

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, increasing electrophilicity of the ketone group. This influences nucleophilic addition reactions .
  • Dihydroxy Groups : Participate in hydrogen bonding with biological targets (e.g., enzymes) and chelate metal ions, affecting solubility and redox behavior .
  • Synergistic Effects : The 2,4-dihydroxy-3-CF₃ arrangement creates a sterically hindered environment, reducing unwanted dimerization during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

Methodological Answer: SAR studies should compare analogs with systematic substitutions:

Analog Substituent Modifications Impact on Activity
A Replacement of CF₃ with ClReduced metabolic stability
B Methyl group at C2 → ethylAltered steric bulk; lower enzyme affinity
C 2,4-dihydroxy → 3,5-dihydroxyWeaker H-bonding with targets
  • Assays : Use enzyme inhibition (IC₅₀) and cellular viability (MTT) assays. For example, CF₃ analogs show 3–5× higher IC₅₀ against tyrosinase compared to chloro derivatives .

Q. What theoretical methods (e.g., DFT) can predict the compound’s electronic properties and interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. The CF₃ group induces a dipole moment (~3.5 Debye), enhancing binding to polar protein pockets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2). The dihydroxy groups form H-bonds with Arg120 and Tyr355 residues (binding energy ≤−8.5 kcal/mol) .
  • AIM Analysis : Evaluate bond critical points (BCPs) to quantify hydrogen bond strength (ρ ~0.02–0.05 a.u.) .

Q. How can biochemical interactions (e.g., DNA binding or enzyme inhibition) be experimentally validated?

Methodological Answer:

  • UV-Vis Titration : Monitor hypochromicity at 260 nm (DNA binding) with increasing compound concentration. Calculate binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transition) upon interaction .
  • Enzyme Assays : Use colorimetric substrates (e.g., L-DOPA for tyrosinase). Pre-incubate enzyme with compound (10–100 µM), and measure residual activity. IC₅₀ values correlate with CF₃’s electron-withdrawing effects .

Q. How should contradictory data on biological activity between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability. CF₃-containing compounds often show improved t₁/₂ (~6–8 hrs) but poor blood-brain barrier penetration .
  • Metabolite Identification : Use LC-MS to detect Phase I/II metabolites. Hydroxylation at the 4-position reduces activity .
  • Species-Specific Factors : Test across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to account for metabolic enzyme variability .

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